molecular formula C17H20ClN3OS B2563521 2-(4-(3-chloro-4-methylphenyl)piperazin-1-yl)-5-(propan-2-ylidene)thiazol-4(5H)-one CAS No. 371117-26-9

2-(4-(3-chloro-4-methylphenyl)piperazin-1-yl)-5-(propan-2-ylidene)thiazol-4(5H)-one

Cat. No. B2563521
CAS RN: 371117-26-9
M. Wt: 349.88
InChI Key: PNFLUKOYAMBATQ-UHFFFAOYSA-N
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Description

2-(4-(3-chloro-4-methylphenyl)piperazin-1-yl)-5-(propan-2-ylidene)thiazol-4(5H)-one is a useful research compound. Its molecular formula is C17H20ClN3OS and its molecular weight is 349.88. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(3-chloro-4-methylphenyl)piperazin-1-yl)-5-(propan-2-ylidene)thiazol-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(3-chloro-4-methylphenyl)piperazin-1-yl)-5-(propan-2-ylidene)thiazol-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antidepressant and Antianxiety Activities

  • A study by Kumar et al. (2017) explored the synthesis of novel compounds including piperazine derivatives, investigating their antidepressant activities through behavioral tests on mice. They found significant antidepressant and antianxiety effects in these compounds (Kumar et al., 2017).

Antimicrobial Properties

  • Bektaş et al. (2007) synthesized new triazole derivatives, including compounds related to piperazine, which demonstrated good or moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007).
  • Jallapally et al. (2014) designed piperazine-thiosemicarbazone hybrids with potent inhibitory effects against Mycobacterium tuberculosis, showcasing potential applications in tuberculosis treatment (Jallapally et al., 2014).

Anti-TMV and Antimicrobial Activities

  • Reddy et al. (2013) synthesized new urea and thiourea derivatives of piperazine, showing promising antiviral activities against Tobacco mosaic virus (TMV), as well as potent antimicrobial effects (Reddy et al., 2013).

Antifungal Properties

  • Volkova et al. (2020) reported on a potential antifungal compound involving a piperazine derivative, providing insights into solubility and partitioning in biologically relevant solvents (Volkova et al., 2020).

Antibacterial and Antifungal Effects

  • Sharma et al. (2014) developed novel carbazole derivatives with piperazine components, which exhibited significant antibacterial and antifungal activities (Sharma et al., 2014).

Anti-Inflammatory Activity

  • Ahmed et al. (2017) synthesized novel piperazine derivatives showing in-vitro and in-vivo anti-inflammatory activities, indicating their potential use in anti-inflammatory treatments (Ahmed et al., 2017).

properties

IUPAC Name

2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-5-propan-2-ylidene-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3OS/c1-11(2)15-16(22)19-17(23-15)21-8-6-20(7-9-21)13-5-4-12(3)14(18)10-13/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFLUKOYAMBATQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)C3=NC(=O)C(=C(C)C)S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501322438
Record name 2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-5-propan-2-ylidene-1,3-thiazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501322438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659989
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(4-(3-chloro-4-methylphenyl)piperazin-1-yl)-5-(propan-2-ylidene)thiazol-4(5H)-one

CAS RN

371117-26-9
Record name 2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-5-propan-2-ylidene-1,3-thiazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501322438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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